Ppc-1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Ppc-1, or the compound derived from the cellular slime mold Polysphondylium pseudo-candidum, is a novel small molecule characterized primarily as a mitochondrial uncoupler. It enhances mitochondrial oxygen consumption without adversely affecting ATP production, making it a unique agent in mitochondrial research. This compound has garnered attention due to its potential applications in obesity treatment, as it stimulates adipocytes to release fatty acids, thereby elevating serum fatty acid levels while suppressing weight gain in experimental models .

- Proton inflow to the mitochondrial matrix: This process increases the permeability of the inner mitochondrial membrane, allowing protons to bypass ATP synthase.

- Fatty acid release from adipocytes: Ppc-1 stimulates adipocytes to release fatty acids into the culture medium, which correlates with increased serum fatty acid levels in treated subjects .

Ppc-1 exhibits significant biological activity by acting as a mitochondrial uncoupler. Its administration in animal models has shown:

- Weight management: Mice treated with Ppc-1 experienced suppressed weight gain without abnormal liver or kidney function.

- Increased serum fatty acids: Elevated levels of free fatty acids were observed in treated mice, indicating enhanced lipolysis.

- Safety profile: No tumor formation or adverse effects on major organs were noted during studies, suggesting a favorable safety profile for potential therapeutic use .

The synthesis of Ppc-1 involves extracting it from Polysphondylium pseudo-candidum. While specific synthetic pathways have not been extensively documented, it is generally derived from natural sources through isolation techniques that include:

- Extraction and purification: Utilizing solvents and chromatographic methods to isolate Ppc-1 from other metabolites present in slime mold.

- Characterization: Employing spectroscopic techniques (e.g., NMR, mass spectrometry) to confirm the identity and purity of the compound .

Ppc-1 has potential applications in various fields, particularly:

- Obesity treatment: Due to its ability to stimulate fat mobilization and enhance metabolic rates.

- Mitochondrial research: As a molecular probe for studying mitochondrial function and regulation.

- Pharmaceutical development: Ppc-1 may serve as a lead compound for developing new drugs targeting metabolic disorders .

Interaction studies of Ppc-1 focus on its effects on cellular metabolism and mitochondrial function. Key findings include:

- Impact on adipocyte metabolism: Ppc-1 promotes fatty acid release from adipocytes, suggesting interactions with lipid metabolism pathways.

- Mitochondrial dynamics: Studies indicate that Ppc-1 does not induce apoptosis or excessive mitochondrial swelling, implying it operates through mechanisms distinct from traditional uncouplers like dinitrophenol .

Ppc-1 can be compared with other known mitochondrial uncouplers and metabolic modulators. Here are some similar compounds:

| Compound Name | Source | Mechanism of Action | Unique Features |

|---|---|---|---|

| Dinitrophenol | Synthetic | Classic uncoupler; increases metabolic rate | Known for toxicity and side effects |

| FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) | Synthetic | Uncouples oxidative phosphorylation | Potent but highly toxic |

| Resveratrol | Natural (grapes) | Modulates sirtuins; potential metabolic benefits | Antioxidant properties alongside metabolic effects |

| 2,4-Dinitrophenol | Synthetic | Increases thermogenesis; classic uncoupler | Associated with weight loss but has severe toxicity |

Ppc-1 stands out due to its selective action on mitochondria without inducing harmful side effects typically associated with other uncouplers. Its unique origin from slime molds also differentiates it from synthetic counterparts.

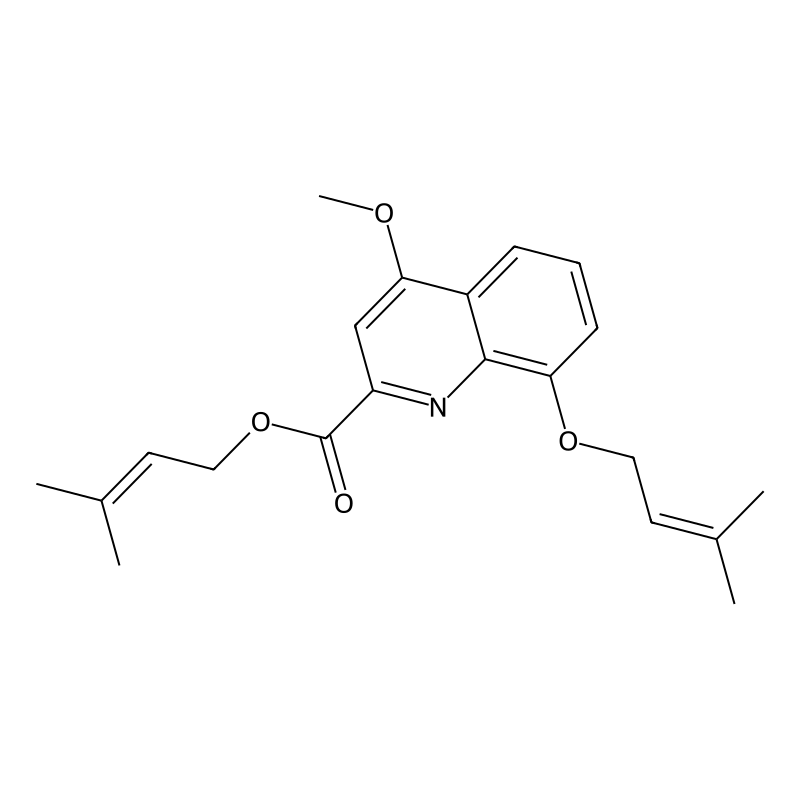

Ppc-1 is formally designated by its systematic chemical name as 3-methylbut-2-enyl 4-methoxy-8-(3-methylbut-2-enyloxy)quinoline-2-carboxylate [2] [3] [18]. This International Union of Pure and Applied Chemistry nomenclature reflects the compound's complex molecular architecture, which consists of a quinoline core substituted with two prenyl groups and a methoxy functionality [2]. The compound was originally isolated from the cellular slime mold Polysphondylium pseudo-candidum and represents a novel class of prenylated quinoline carboxylate derivatives [2] [10] [13].

The systematic nomenclature provides precise structural information about the compound's substitution pattern [2]. The quinoline-2-carboxylate core forms the primary scaffold, with the carboxylate functionality esterified to a 3-methylbut-2-enyl group [2] [18]. Additionally, the quinoline ring system bears a methoxy substituent at position 4 and an 8-(3-methylbut-2-enyloxy) substituent, creating a doubly prenylated structure [2] [3].

Molecular Structure (C21H25NO4)

The molecular formula C21H25NO4 accurately describes the atomic composition of Ppc-1, confirming the presence of twenty-one carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and four oxygen atoms [2] [3] [6]. This molecular composition corresponds to a molecular weight of 355.43 grams per mole [2] [3] [18]. The structural framework encompasses a quinoline heterocyclic system with specific substitution patterns that define its biological activity [2] [10].

Table 1: Molecular Composition and Physical Constants

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C21H25NO4 | [2] [3] [6] |

| Molecular Weight | 355.43 g/mol | [2] [3] [18] |

| Prenyl Groups | Two 3-methylbut-2-enyl substituents | [2] [15] |

| Heterocyclic Core | Quinoline-2-carboxylate | [2] [10] |

| Methoxy Substitution | Position 4 on quinoline ring | [2] [3] |

The structural analysis reveals that Ppc-1 belongs to the prenylated quinoline carboxylate family, characterized by the presence of two isoprenoid units attached to the quinoline framework [15] [19]. These prenyl groups, specifically 3-methylbut-2-enyl moieties, contribute significantly to the compound's lipophilic properties and biological activity [10] [13]. The quinoline core provides the aromatic heterocyclic foundation essential for the compound's mitochondrial uncoupling activity [10] [11].

Physical and Chemical Properties

Ppc-1 demonstrates specific physicochemical characteristics that influence its biological activity and handling requirements [2] [3] [18]. The compound exhibits complete solubility in dimethyl sulfoxide, making this organic solvent the preferred medium for stock solution preparation [2] [3] [18]. Commercial preparations typically achieve purity levels of 98% or greater, as confirmed by nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry [2] [3] [18].

Table 2: Physical and Chemical Properties of Ppc-1

| Property | Specification | Reference |

|---|---|---|

| Solubility in Dimethyl Sulfoxide | Soluble | [2] [3] [18] |

| Purity | ≥98% | [2] [3] [18] |

| Storage Temperature | -20°C | [2] [3] [18] |

| Recommended Stock Concentration | 10 millimolar in dimethyl sulfoxide | [3] [18] |

| Stability | Store protected from light | [3] [18] |

| Physical State | Solid powder | [2] [6] |

The compound requires storage at -20°C to maintain stability and should be protected from light exposure [3] [18]. For experimental applications, reconstitution at 10 millimolar concentration in dimethyl sulfoxide provides optimal solubility [3] [18]. In cases of poor initial solubility, vortexing or gentle heating to 37°C facilitates complete dissolution [3] [18]. The storage conditions for reconstituted solutions recommend maintaining aliquots at -20°C while avoiding repeated freeze-thaw cycles [3] [18].

Chemical Abstracts Service Registry Information (1245818-17-0)

The Chemical Abstracts Service registry number 1245818-17-0 serves as the unique identifier for Ppc-1 in chemical databases and regulatory systems [2] [3] [6] [18]. This registry number provides unambiguous identification of the compound across scientific literature and commercial sources [2] [6]. The Chemical Abstracts Service designation facilitates accurate communication and prevents confusion with structurally related quinoline derivatives [2] [3].

Table 3: Registry and Identification Information

| Identifier Type | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1245818-17-0 | [2] [3] [6] [18] |

| Catalog Designations | FDV-0011 (research grade) | [3] [18] |

| Alternative Names | Ppc-1, MitoUncoupler | [2] [12] [17] |

| Commercial Availability | Research use only | [2] [6] [18] |

The registry information confirms that Ppc-1 is available exclusively for research applications and is not intended for human or animal therapeutic use [3] [18]. Various commercial suppliers utilize consistent Chemical Abstracts Service numbering to ensure proper identification across different catalog systems [2] [6]. The compound's registration status reflects its specialized application in mitochondrial research and its origin as a natural product derivative [10] [13].

Spectroscopic Characteristics

Spectroscopic characterization of Ppc-1 relies primarily on nuclear magnetic resonance spectroscopy and mass spectrometry techniques for structural confirmation [10] [13]. The compound's structure has been verified through both proton and carbon-13 nuclear magnetic resonance spectroscopy, confirming the quinoline core structure and prenyl substituent patterns [10] [19]. High-resolution mass spectrometry provides molecular ion confirmation at mass-to-charge ratio 356.19 corresponding to the protonated molecular ion [M+H]+ [13].

Table 4: Spectroscopic Data Summary

| Technique | Key Features | Reference |

|---|---|---|

| Mass Spectrometry | Molecular ion at m/z 356.19 [M+H]+ | [13] |

| High-Resolution Mass Spectrometry | Accurate mass determination | [10] [19] |

| Nuclear Magnetic Resonance | Structural confirmation of quinoline core | [10] [19] |

| Purity Assessment | >98% by spectroscopic methods | [2] [3] [18] |

Mass spectrometric analysis reveals characteristic fragmentation patterns consistent with the prenylated quinoline structure [13]. The molecular ion peak at mass-to-charge ratio 356.19 represents the protonated molecular species under positive ionization conditions [13]. Additional fragment ions observed at mass-to-charge ratio 288.12 correspond to derivatives of Ppc-1 formed during the ionization process [13]. These spectroscopic data provide definitive confirmation of the compound's molecular structure and purity [10] [13] [19].

Ppc-1 (3-Methylbut-2-enyl 4-methoxy-8-(3-methylbut-2-enyloxy)quinoline-2-carboxylate) is a prenylated quinolinecarboxylic acid derivative that is naturally biosynthesized within the cellular slime mold Polysphondylium pseudo-candidum [1] [2] [3]. This organism belongs to the unique group of soil microorganisms known as cellular slime molds, which are phylogenetically distinct eukaryotic organisms classified within the kingdom Amoebozoa [4].

The biosynthetic pathway of Ppc-1 in Polysphondylium pseudo-candidum involves the integration of multiple metabolic pathways characteristic of cellular slime molds. These organisms possess extensive secondary metabolite biosynthetic capabilities, with genome analyses revealing that cellular slime molds contain approximately 43 to 50 polyketide synthase genes [4]. This substantial genetic repertoire for secondary metabolite production suggests that these organisms have evolved sophisticated biosynthetic machinery for producing diverse bioactive compounds.

The natural biosynthesis of Ppc-1 likely proceeds through a modular pathway that combines elements from the shikimate pathway (providing the quinoline aromatic scaffold) and the isoprenoid pathway (supplying the prenyl substituents) [5]. The quinoline ring system is formed through condensation reactions involving amino acid precursors, while the characteristic prenyl groups are derived from the mevalonate or methylerythritol phosphate pathways [5]. These prenyl modifications are catalyzed by specialized prenyltransferases that facilitate the attachment of isoprene units to the aromatic quinoline backbone [6] [7].

Cellular slime molds produce secondary metabolites during specific stages of their complex life cycle, particularly during the transition from vegetative growth to fruiting body formation [8] [4]. During nutrient limitation, these organisms undergo aggregation and differentiation processes that trigger the expression of secondary metabolite biosynthetic gene clusters [9]. The production of Ppc-1 is thought to occur primarily in the fruiting bodies of Polysphondylium pseudo-candidum, where it may serve biological functions related to cellular communication, defense, or developmental regulation [10].

The biosynthetic machinery responsible for Ppc-1 production demonstrates remarkable specificity in creating the unique structural features of this compound. The presence of two distinct prenyl groups (3-methylbut-2-enyl moieties) at specific positions on the quinoline ring system, combined with the methoxy substitution, indicates highly regulated enzymatic processes [10]. These modifications significantly enhance the biological activity and membrane permeability of the parent quinoline structure .

Chemical Synthesis Methodologies

The laboratory synthesis of Ppc-1 and related prenylated quinolinecarboxylic acid derivatives has been achieved through multiple synthetic approaches, each offering distinct advantages for producing this complex natural product and its analogs [12] [13] [14].

Quinoline Ring Formation Strategies

The synthesis of the quinoline core structure can be accomplished through several well-established methodologies. The Doebner reaction represents one of the most versatile approaches, involving the three-component condensation of aniline derivatives, aldehydes, and pyruvic acid [15] [16]. This method allows for the introduction of various substituents on the quinoline ring through selection of appropriately substituted aniline starting materials. For Ppc-1 synthesis, methoxy-substituted anilines serve as key precursors to establish the required substitution pattern [14].

Alternative quinoline synthesis methods include the Pfitzinger reaction, which utilizes isatin derivatives and carbonyl compounds to construct quinoline-4-carboxylic acid systems [15] [17]. The Povarov reaction offers another route through the cycloaddition of anilines, aldehydes, and electron-rich alkenes, followed by oxidation to yield fully aromatic quinoline products [15].

Prenylation Methodologies

The introduction of prenyl groups onto the quinoline scaffold represents a critical synthetic challenge. Chemical prenylation can be achieved through several strategies:

Electrophilic Prenylation: This approach involves the use of prenyl halides or prenyl acetates in the presence of Lewis acid catalysts. The electron-rich positions on the quinoline ring undergo electrophilic substitution with prenyl carbocations generated in situ [14]. Careful control of reaction conditions is essential to achieve regioselective prenylation at the desired positions.

Friedel-Crafts Acylation/Reduction Sequences: Alternative prenylation strategies employ Friedel-Crafts acylation with prenyl-containing acyl chlorides, followed by reduction to install the prenyl substituents [14]. This method provides good regiocontrol but requires additional synthetic steps.

Cross-Coupling Approaches: Modern synthetic methods utilize palladium-catalyzed cross-coupling reactions between quinoline boronic acids or halides and prenyl organometallic reagents. These methods offer excellent functional group compatibility and regioselectivity [6].

Esterification and Functional Group Modifications

The carboxylate ester functionality in Ppc-1 can be introduced through standard esterification procedures. Direct esterification of quinoline carboxylic acids with 3-methylbut-2-en-1-ol under acidic conditions provides the desired prenyl ester [14]. Alternative approaches include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation under mild conditions.

Total Synthesis Strategies

Complete laboratory synthesis of Ppc-1 typically involves a convergent approach that constructs the quinoline core and introduces the prenyl substituents in a strategic sequence [12] [13]. A representative synthetic route begins with appropriately substituted aniline precursors, followed by quinoline ring formation through condensation chemistry, subsequent prenylation reactions, and final esterification to yield the target compound [14].

The optimization of reaction conditions, including temperature, solvent selection, and catalyst choice, is crucial for achieving high yields and selectivity in Ppc-1 synthesis. Modern synthetic approaches emphasize atom economy and environmental sustainability while maintaining synthetic efficiency [18].

Purification Techniques and Quality Assessment

The purification of Ppc-1 requires sophisticated chromatographic techniques due to the complexity of biological extracts and the presence of structurally related metabolites produced by cellular slime molds [1] .

Initial Extraction and Isolation

The primary isolation of Ppc-1 from Polysphondylium pseudo-candidum begins with comprehensive extraction of fruiting bodies using polar organic solvents. Methanol extraction represents the standard initial procedure, providing broad extraction of secondary metabolites while maintaining compound stability [8] [10]. The methanol extracts are typically concentrated under reduced pressure and subjected to liquid-liquid partitioning using solvents of varying polarity, including water, chloroform, and ethyl acetate .

Column Chromatography Separation

Silica gel column chromatography serves as the primary purification method for Ppc-1 isolation. The complex mixture of extracted metabolites is separated using gradient elution with increasing concentrations of polar solvents [10]. Typical mobile phase systems include hexane-ethyl acetate gradients or chloroform-methanol mixtures, optimized to achieve separation of Ppc-1 from other quinoline derivatives and prenylated compounds .

The selection of appropriate stationary phase materials is critical for successful purification. Normal-phase silica gel provides excellent separation for moderately polar compounds like Ppc-1, while reverse-phase materials may be employed for final purification steps [19]. The use of gradient elution techniques allows for the systematic separation of compounds with similar polarities.

High-Performance Liquid Chromatography (HPLC)

HPLC represents the gold standard for final purification and analytical assessment of Ppc-1 purity . Reverse-phase HPLC using C18 columns with acetonitrile-water mobile phases provides excellent resolution for prenylated quinoline derivatives. The optimization of mobile phase composition, gradient profiles, and flow rates is essential for achieving baseline separation of Ppc-1 from closely related structural analogs.

Preparative HPLC systems enable the isolation of milligram to gram quantities of highly purified Ppc-1 suitable for biological testing and structural characterization . The use of UV detection at wavelengths corresponding to the quinoline chromophore (typically 254-280 nm) allows for real-time monitoring of compound elution and collection.

Quality Assessment and Purity Determination

The assessment of Ppc-1 purity involves multiple analytical techniques to ensure compound identity and quality. Analytical HPLC provides quantitative purity assessment, with commercial preparations typically achieving ≥98% purity [1] [20] [21]. Peak area integration and comparison with internal standards enable precise purity determination.

Thin Layer Chromatography (TLC) serves as a rapid qualitative assessment tool for monitoring purification progress. Visualization under UV light reveals the characteristic fluorescence properties of quinoline derivatives, while chemical staining reagents can provide additional confirmation of compound identity [19].

Nuclear Magnetic Resonance (NMR) spectroscopy integration analysis offers an orthogonal method for purity assessment. The integration ratios of characteristic proton signals provide information about the presence of impurities and the overall sample quality [22].

Mass Spectrometry analysis confirms molecular weight and detects the presence of related impurities or degradation products. The characteristic molecular ion at m/z 356.19 [M+H]+ serves as a definitive identifier for Ppc-1 [23].

Stability and Storage Considerations

Purified Ppc-1 demonstrates good stability when stored under appropriate conditions. The compound should be maintained at -20°C in the solid state, protected from light to prevent photodegradation [1] [20]. For solution storage, dissolution in dimethyl sulfoxide (DMSO) at 10 mM concentration provides excellent solubility and stability, with aliquots stored at -20°C to avoid repeated freeze-thaw cycles [1] [21].

Structural Verification Methods

The complete structural characterization of Ppc-1 requires a comprehensive suite of analytical techniques to confirm the identity, purity, and structural integrity of this complex prenylated quinoline derivative [1] [12] [10].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen environments within the Ppc-1 structure. The spectrum reveals characteristic signals for the quinoline ring protons, typically appearing in the aromatic region (7-9 ppm), along with distinctive patterns for the prenyl substituents [24] [25]. The 3-methylbut-2-enyl groups display characteristic vinyl proton signals around 5.2-5.4 ppm, while the methyl groups of the prenyl units appear as doublets around 1.6-1.8 ppm [24].

The methoxy group attached to the quinoline ring produces a sharp singlet around 3.8-4.0 ppm, serving as a diagnostic signal for this functional group [24]. The ester linkage protons appear as characteristic triplets and multiplets in the aliphatic region, providing information about the connectivity between the quinoline core and the prenyl ester substituent [25].

Carbon-13 NMR (¹³C NMR) spectroscopy offers complementary structural information by revealing the carbon framework of Ppc-1. The quinoline carbon atoms appear in the aromatic region (100-160 ppm), with the carbonyl carbon of the ester group typically resonating around 165-170 ppm [26] [25]. The prenyl carbons display characteristic patterns, with the quaternary carbon appearing around 140 ppm and the vinyl carbon around 120 ppm [25].

DEPT (Distortionless Enhancement by Polarization Transfer) experiments provide information about carbon multiplicities, distinguishing between methyl, methylene, and methine carbons within the prenyl substituents [25]. Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), establish connectivity patterns and confirm structural assignments [25].

Mass Spectrometry Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) provides definitive molecular weight confirmation for Ppc-1. The compound exhibits a characteristic molecular ion peak at m/z 356.19 [M+H]+ in positive ion mode, corresponding to the protonated molecular ion [1] [23]. Fragmentation patterns reveal diagnostic losses consistent with the prenyl substituents and ester functionalities.

High-Resolution Mass Spectrometry (HRMS) enables precise molecular formula determination, confirming the elemental composition as C₂₁H₂₅NO₄ [1] [27]. The high mass accuracy (typically <5 ppm error) provides unambiguous confirmation of the molecular formula and distinguishes Ppc-1 from potential isomers or closely related compounds.

Tandem Mass Spectrometry (MS/MS) analysis reveals fragmentation pathways that provide structural information about the arrangement of functional groups. Characteristic fragments include losses of prenyl units (C₅H₉, 69 Da) and the prenyl ester moiety, supporting the proposed structural assignment [28].

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy identifies characteristic functional groups within the Ppc-1 structure [26]. The carbonyl stretch of the ester group appears around 1720-1740 cm⁻¹, while aromatic C=C stretches are observed around 1600-1500 cm⁻¹ [26]. C-O stretches corresponding to the ether and ester linkages appear in the fingerprint region around 1000-1300 cm⁻¹.

The quinoline ring system exhibits characteristic aromatic C-H stretches around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the prenyl groups appear around 2800-3000 cm⁻¹ [26]. The absence of broad O-H stretches confirms the ester rather than carboxylic acid functionality.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions characteristic of the quinoline chromophore system [24]. Ppc-1 exhibits absorption maxima typically around 240-280 nm, corresponding to π→π* transitions within the extended aromatic system. The presence of electron-donating methoxy substituents can shift these absorption maxima to longer wavelengths compared to unsubstituted quinolines [24].

The molar extinction coefficients provide information about the electronic environment of the quinoline system and can be used for quantitative analysis in solution. Comparison with reference standards enables confirmation of compound identity through spectral matching [29].

Optical Rotation and Circular Dichroism

Although Ppc-1 does not contain defined stereogenic centers, the prenyl substituents may exhibit conformational preferences that could be detected through optical rotation measurements. Circular Dichroism (CD) spectroscopy can provide information about the three-dimensional arrangement of chromophores within the molecule.

Melting Point and Physical Properties

The determination of melting point provides a physical constant for compound identification and purity assessment. Pure Ppc-1 exhibits a characteristic melting point range that serves as an additional identification parameter. Comparison with literature values confirms compound identity and provides information about sample purity.

X-ray Crystallography

When suitable crystals can be obtained, single-crystal X-ray diffraction provides the ultimate structural confirmation for Ppc-1. This technique reveals the complete three-dimensional molecular structure, including bond lengths, bond angles, and conformational details. The crystal structure confirms the regioselectivity of prenylation and the stereochemistry of the ester linkage.

Table 1: Basic Properties of Ppc-1

| Property | Value |

|---|---|

| Chemical Name | 3-Methylbut-2-enyl 4-methoxy-8-(3-methylbut-2-enyloxy)quinoline-2-carboxylate |

| Molecular Formula | C₂₁H₂₅NO₄ |

| Molecular Weight | 355.43 g/mol |

| CAS Number | 1245818-17-0 |

| Source Organism | Polysphondylium pseudo-candidum (cellular slime mold) |

| Solubility | Soluble in DMSO |

| Purity (Commercial) | ≥98% |

| Chemical Structure Type | Prenylated quinolinecarboxylic acid derivative |

| Biological Activity | Mitochondrial uncoupler, anti-obesity, antibacterial, anti-inflammatory |

Table 2: Synthesis Methods for Ppc-1 and Related Compounds

| Method Type | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Natural Extraction | Polysphondylium pseudo-candidum fruiting bodies | Methanol extraction, chromatographic purification | Natural source, authentic compound | Low yields, dependent on biological source |

| Chemical Synthesis - Prenylation | Quinoline carboxylic acid + prenyl donors | Prenyl group attachment to quinoline scaffold | Controlled prenylation, structural diversity | Complex multi-step synthesis |

| Chemical Synthesis - Quinoline Formation | Aniline derivatives + pyruvic acid + aldehyde | Doebner/Pfitzinger reaction for quinoline ring formation | Versatile quinoline synthesis | Requires specific reaction conditions |

| Chemical Synthesis - Esterification | Quinoline carboxylic acid + alcohol | Esterification of carboxylic acid group | Simple functional group modification | Limited to ester derivatives |

Table 3: Purification Techniques for Ppc-1

| Technique | Application | Advantages | Typical Solvents/Conditions |

|---|---|---|---|

| Solvent Extraction | Initial isolation from biological material | Simple, cost-effective initial separation | Methanol, chloroform, ethyl acetate |

| Column Chromatography | Separation of complex mixtures | Scalable, versatile separation method | Silica gel with gradient elution |

| High-Performance Liquid Chromatography (HPLC) | High-resolution purification and analysis | High resolution, quantitative analysis | C18 reverse phase with acetonitrile/water |

| Recrystallization | Final purification of crystalline compounds | High purity final product | Appropriate organic solvents |

| Preparative Thin Layer Chromatography | Small-scale purification | Visual monitoring of separation | Silica plates with suitable mobile phase |

Table 4: Structural Verification Methods for Ppc-1

| Method | Information Provided | Key Features for Ppc-1 | Typical Conditions |

|---|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Proton and carbon environments, connectivity | Quinoline ring protons, prenyl group signals | ¹H NMR in CDCl₃ or DMSO-d₆ |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | Molecular ion at m/z 356.19 [M+H]⁺ | ESI-MS positive mode |

| Infrared (IR) Spectroscopy | Functional group identification | C=O stretch, aromatic C=C, ether C-O bonds | KBr pellet or ATR |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Aromatic conjugation, electronic transitions | Quinoline chromophore absorption | Solution in appropriate solvent |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular formula confirmation | Confirms C₂₁H₂₅NO₄ formula | ESI-TOF or Orbitrap MS |

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Yanagi T, Nagai K, Shimizu H, Matsuzawa SI. Melanoma antigen A12 regulates cell cycle via tumor suppressor p21 expression. Oncotarget. 2017 Jul 22;8(40):68448-68459. doi: 10.18632/oncotarget.19497. eCollection 2017 Sep 15. PubMed PMID: 28978129; PubMed Central PMCID: PMC5620269.

3: Urgard E, Brjalin A, Langel Ü, Pooga M, Rebane A, Annilo T. Comparison of Peptide- and Lipid-Based Delivery of miR-34a-5p Mimic into PPC-1 Cells. Nucleic Acid Ther. 2017 Oct;27(5):295-302. doi: 10.1089/nat.2017.0670. Epub 2017 Jun 28. PubMed PMID: 28657476.

4: Ogura M, Kikuchi H, Suzuki T, Yamaki J, Homma MK, Oshima Y, Homma Y. Prenylated quinolinecarboxylic acid derivative suppresses immune response through inhibition of PAK2. Biochem Pharmacol. 2016 Apr 1;105:55-65. doi: 10.1016/j.bcp.2016.01.020. Epub 2016 Jan 28. PubMed PMID: 26827943.

5: Cheng G, Wang L, Lan H. Cloning of PEPC-1 from a C4 halophyte Suaeda aralocaspica without Kranz anatomy and its recombinant enzymatic activity in responses to abiotic stresses. Enzyme Microb Technol. 2016 Feb;83:57-67. doi: 10.1016/j.enzmictec.2015.11.006. Epub 2015 Nov 22. PubMed PMID: 26777251.

6: Willmore AM, Simón-Gracia L, Toome K, Paiste P, Kotamraju VR, Mölder T, Sugahara KN, Ruoslahti E, Braun GB, Teesalu T. Targeted silver nanoparticles for ratiometric cell phenotyping. Nanoscale. 2016 Apr 28;8(17):9096-101. doi: 10.1039/c5nr07928d. PubMed PMID: 26646247; PubMed Central PMCID: PMC4850089.

7: Deng H, Zhang LS, Zhang GQ, Zheng BQ, Liu ZJ, Wang Y. Evolutionary history of PEPC genes in green plants: Implications for the evolution of CAM in orchids. Mol Phylogenet Evol. 2016 Jan;94(Pt B):559-564. doi: 10.1016/j.ympev.2015.10.007. Epub 2015 Oct 19. PubMed PMID: 26493226.

8: Asher DE, Oros N, Krichmar JL. The Importance of Lateral Connections in the Parietal Cortex for Generating Motor Plans. PLoS One. 2015 Aug 7;10(8):e0134669. doi: 10.1371/journal.pone.0134669. eCollection 2015. PubMed PMID: 26252871; PubMed Central PMCID: PMC4529220.

9: Rozanov D, Cheltsov A, Sergienko E, Vasile S, Golubkov V, Aleshin AE, Levin T, Traer E, Hann B, Freimuth J, Alexeev N, Alekseyev MA, Budko SP, Bächinger HP, Spellman P. TRAIL-Based High Throughput Screening Reveals a Link between TRAIL-Mediated Apoptosis and Glutathione Reductase, a Key Component of Oxidative Stress Response. PLoS One. 2015 Jun 15;10(6):e0129566. doi: 10.1371/journal.pone.0129566. eCollection 2015. PubMed PMID: 26075913; PubMed Central PMCID: PMC4468210.

10: Azelmat J, Fiorito S, Genovese S, Epifano F, Grenier D. Antibacterial and Anti-inflammatory Activities of Ppc-1, Active Principle of the Cellular Slime Mold Polysphondylium pseudo-candidum. Med Chem. 2015;11(7):666-9. PubMed PMID: 25925558.

11: Suzuki T, Kikuchi H, Ogura M, Homma MK, Oshima Y, Homma Y. Weight loss by Ppc-1, a novel small molecule mitochondrial uncoupler derived from slime mold. PLoS One. 2015 Feb 10;10(2):e0117088. doi: 10.1371/journal.pone.0117088. eCollection 2015. PubMed PMID: 25668511; PubMed Central PMCID: PMC4323345.

12: Kikuchi H, Suzuki T, Ogura M, Homma MK, Homma Y, Oshima Y. Synthesis of prenylated quinolinecarboxylic acid derivatives and their anti-obesity activities. Bioorg Med Chem. 2015 Jan 1;23(1):66-72. doi: 10.1016/j.bmc.2014.11.024. Epub 2014 Nov 22. PubMed PMID: 25496808.

13: Forbes N, Pallaoro A, Reich NO, Zasadzinski JA. Rapid, Reversible Release from Thermosensitive Liposomes Triggered by Near-Infra-Red Light. Part Part Syst Charact. 2014 Nov;31(11):1158-1167. doi: 10.1002/ppsc.201400035. Epub 2014 Jul 14. PubMed PMID: 29167602; PubMed Central PMCID: PMC5695930.

14: Costa AM, Nunes JC, Lima BN, Pedrosa C, Calado V, Torres AG, Pierucci AP. Effective stabilization of CLA by microencapsulation in pea protein. Food Chem. 2015 Feb 1;168:157-66. doi: 10.1016/j.foodchem.2014.07.016. Epub 2014 Jul 11. PubMed PMID: 25172695.

15: Rosnow JJ, Edwards GE, Roalson EH. Positive selection of Kranz and non-Kranz C4 phosphoenolpyruvate carboxylase amino acids in Suaedoideae (Chenopodiaceae). J Exp Bot. 2014 Jul;65(13):3595-607. doi: 10.1093/jxb/eru053. Epub 2014 Mar 5. PubMed PMID: 24600021; PubMed Central PMCID: PMC4085955.

16: Paoli EE, Ingham ES, Zhang H, Mahakian LM, Fite BZ, Gagnon MK, Tam S, Kheirolomoom A, Cardiff RD, Ferrara KW. Accumulation, internalization and therapeutic efficacy of neuropilin-1-targeted liposomes. J Control Release. 2014 Mar 28;178:108-17. doi: 10.1016/j.jconrel.2014.01.005. Epub 2014 Jan 13. PubMed PMID: 24434424; PubMed Central PMCID: PMC4079909.

17: Dube N, Shu JY, Dong H, Seo JW, Ingham E, Kheirolomoom A, Chen PY, Forsayeth J, Bankiewicz K, Ferrara KW, Xu T. Evaluation of doxorubicin-loaded 3-helix micelles as nanocarriers. Biomacromolecules. 2013 Oct 14;14(10):3697-705. doi: 10.1021/bm4010518. Epub 2013 Oct 3. PubMed PMID: 24050265; PubMed Central PMCID: PMC3923314.

18: Grishin AV, Iavorovskiĭ AG, Zhidkov IL, Charchian ÉR, Ivanova AG, Paliulina MV, Sitnichenko NV. [Sevoflurane optimal dosage estimation for myocardium pharmacological postconditioning: an experimental study]. Anesteziol Reanimatol. 2013 Mar-Apr;(2):41-4. Russian. PubMed PMID: 24000650.

19: Frikha M, Valencia DG, de Coca-Sinova A, Lázaro R, Mateos GG. Ileal digestibility of amino acids of unheated and autoclaved pea protein concentrate in broilers. Poult Sci. 2013 Jul;92(7):1848-57. doi: 10.3382/ps.2013-03007. PubMed PMID: 23776273.

20: Wilkie-Grantham RP, Matsuzawa S, Reed JC. Novel phosphorylation and ubiquitination sites regulate reactive oxygen species-dependent degradation of anti-apoptotic c-FLIP protein. J Biol Chem. 2013 May 3;288(18):12777-90. doi: 10.1074/jbc.M112.431320. Epub 2013 Mar 21. PubMed PMID: 23519470; PubMed Central PMCID: PMC3642323.